4-((4-Methoxybenzyl)amino)picolinic acid
Description
The compound 4-((4-Methoxybenzyl)amino)picolinic acid represents a novel molecular structure that, while not extensively documented in current scientific literature, is built upon a scaffold of significant academic and industrial interest. Its chemical architecture, combining a picolinic acid core with a substituted benzylamine (B48309) moiety, suggests a rich potential for investigation across various scientific disciplines, from medicinal chemistry to materials science. This article outlines the academic context, rationale, and forward-looking objectives for a comprehensive study of this specific compound.
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-19-12-4-2-10(3-5-12)9-16-11-6-7-15-13(8-11)14(17)18/h2-8H,9H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
XDINUYFNPCGBFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=NC=C2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Development for 4 4 Methoxybenzyl Amino Picolinic Acid
Retrosynthetic Analysis and Strategic Disconnections for 4-((4-Methoxybenzyl)amino)picolinic acid
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves the deconstruction of a target molecule into simpler, commercially available precursor structures through a series of logical steps known as "disconnections." wikipedia.orgamazonaws.com The goal is to simplify the structure until readily available starting materials are identified. wikipedia.org
For the target molecule, this compound (I), the most logical retrosynthetic disconnections focus on the key carbon-nitrogen (C–N) bond and the functional groups on the pyridine (B92270) ring.
Primary Disconnection Strategy:
The most prominent bond for disconnection is the C4–N bond between the picolinic acid ring and the benzylamine (B48309) moiety. This disconnection simplifies the molecule into two key synthons: an electrophilic picolinic acid derivative (II) and a nucleophilic 4-methoxybenzylamine (B45378) synthon (III).
Picolinic Acid Synthon (II): This synthon represents a picolinic acid core activated at the C4 position for nucleophilic attack. The corresponding synthetic equivalent would be a 4-halopicolinic acid, such as 4-chloropicolinic acid or its ester derivative (IV). The halogen acts as a good leaving group for subsequent amination reactions.
Benzylamine Synthon (III): This nucleophilic synthon's synthetic equivalent is the stable and commercially available compound, 4-methoxybenzylamine (V). nih.gov
This primary disconnection strategy is outlined below:
Figure 1: Retrosynthetic analysis of this compound, identifying 4-halopicolinic acid and 4-methoxybenzylamine as key precursors.This analysis suggests a convergent synthesis where the two main fragments, the picolinic acid core and the benzylamine side chain, are prepared separately and then coupled in a final, strategic step.
Classical and Modern Approaches to the Picolinic Acid Core Functionalization
The successful synthesis of the target molecule relies heavily on the efficient preparation of a suitably functionalized picolinic acid core. This involves establishing the 4-substituted pyridine ring and then performing the critical amination reaction.
The synthesis of 4-substituted picolinic acids can be approached in several ways. One common method involves the functionalization of picolinic acid itself or its N-oxide derivative. For instance, 4-aminopicolinic acid can be synthesized from picolinic acid N-oxide through a nitration reaction, followed by the reduction of the resulting 4-nitropicolinic acid N-oxide. umsl.edu
Alternatively, starting with pre-functionalized pyridines is a viable strategy. A general method for preparing 3,4-substituted 2-picolinic acids involves the esterification of a substituted pyridine followed by hydrolysis to yield the desired acid. google.com For the specific synthesis of a 4-halo-2-picolinic acid, which is the key intermediate from our retrosynthetic analysis, direct halogenation of picolinic acid can be challenging due to regioselectivity issues. A more controlled approach often involves multi-step sequences. For example, picolinic acid can be treated with thionyl chloride to form the acid chloride, which can undergo further reactions. umsl.edunih.gov In some cases, this process can lead to chlorinated products, such as 4-chloro-N-alkyl-N-phenylpicolinamides, when performed in one pot with an amine. nih.gov
With a 4-halopicolinic acid derivative in hand, the next crucial step is the formation of the C-N bond. Two powerful modern synthetic methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction involves the displacement of a leaving group (like a halide) on an aromatic ring by a nucleophile. wikipedia.org Aromatic rings themselves are typically electron-rich and resistant to nucleophilic attack. However, the presence of electron-withdrawing groups ortho or para to the leaving group can activate the ring for substitution. wikipedia.orglibretexts.orglibretexts.org In picolinic acid derivatives, the pyridine nitrogen and the carboxylic acid group act as electron-withdrawing groups, activating the C4 position towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Heterocycles like pyridine are particularly reactive in SNAr reactions. wikipedia.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide or triflate. wikipedia.orgopenochem.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields. wikipedia.org The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is critical for reaction efficiency. organic-chemistry.orgnih.gov
The table below compares general features of these two key amination methods.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Mechanism | Two-step addition-elimination via Meisenheimer complex libretexts.org | Palladium-catalyzed cross-coupling wikipedia.org |
| Catalyst | Typically uncatalyzed | Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand organic-chemistry.org |
| Activation | Requires strong electron-withdrawing groups ortho/para to the leaving group wikipedia.orglibretexts.org | Less dependent on electronic activation of the aryl halide wikipedia.org |
| Substrate Scope | Generally limited to activated aryl halides | Very broad; couples a wide range of aryl/heteroaryl halides and amines wikipedia.org |
| Reaction Conditions | Can require high temperatures or strongly basic conditions libretexts.org | Often proceeds under milder conditions, though requires careful exclusion of air/moisture |
Introduction of the 4-Methoxybenzylamine Moiety
4-Methoxybenzylamine is a primary amine that can be prepared through several established synthetic routes. sigmaaldrich.com Common starting materials include 4-methoxybenzaldehyde (B44291) and 4-methoxybenzonitrile.
From 4-Methoxybenzaldehyde: A common method is reductive amination. The aldehyde is first reacted with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the desired amine. chemicalbook.com
From 4-Methoxybenzonitrile: The nitrile group can be reduced to a primary amine using various reducing agents. A method involves using H₃N·BH₃ in THF, which provides the amine product after workup. chemicalbook.com
The table below summarizes common synthetic routes to 4-methoxybenzylamine.
| Starting Material | Key Reagents | Reaction Type | Reference |
| 4-Methoxybenzaldehyde | Ammonia, H₂, Pd catalyst | Reductive Amination | chemicalbook.com |
| 4-Methoxybenzonitrile | H₃N·BH₃, Tetraethylsilane, THF | Nitrile Reduction | chemicalbook.com |
| Chiral Benzylamine | Protection, Halogenation, Ullmann reaction, Deprotection | Multi-step synthesis for chiral version | google.com |
The final key step in the convergent synthesis is the coupling of the 4-halopicolinic acid derivative (IV) with 4-methoxybenzylamine (V). This step directly applies the methodologies discussed in section 2.2.2.
The Buchwald-Hartwig amination is particularly well-suited for this transformation. A typical reaction would involve combining the 4-halopicolinic acid ester, 4-methoxybenzylamine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄) in an inert solvent like toluene (B28343) or dioxane, followed by heating. The ester group on the picolinic acid is typically used during the coupling to prevent interference from the acidic proton of the carboxylic acid. The final step after the C-N bond formation would be the hydrolysis of the ester to yield the final product, this compound (I).
While direct amidation to form a C(O)-N bond is a very common reaction in organic synthesis, often employing coupling reagents like EDC, HOBt, or HATU, it is not the primary strategic bond formation for the backbone of the target molecule. nih.govhepatochem.comgoogle.com The key linkage is an Ar-NH-CH₂ bond, formed via the C-N coupling at the pyridine ring.
Stereoselective Synthesis and Chiral Resolution Techniques for this compound
The molecular structure of this compound does not possess a chiral center. The carbon atoms within the pyridine and benzene (B151609) rings are sp2 hybridized and part of planar systems, while the methylene (B1212753) bridge (-CH2-) connecting the nitrogen atom to the methoxybenzyl group does not create a stereocenter. As an achiral molecule, it exists as a single structure, and therefore, stereoselective synthesis and chiral resolution techniques are not applicable to its production.
Optimization of Reaction Conditions and Process Efficiency for Scalable Synthesis
The scalable synthesis of this compound typically relies on the nucleophilic aromatic substitution (SNA r) of a 4-halopicolinic acid derivative with 4-methoxybenzylamine. The efficiency and scalability of this process are highly dependent on the optimization of several key reaction parameters.
Key Reaction Parameters for Optimization:
Choice of Halogen: The reactivity of the 4-halopicolinic acid precursor follows the order I > Br > Cl > F. While chloro-derivatives are often more cost-effective starting materials, bromo- or iodo-derivatives may be preferred to achieve higher reaction rates and yields, which is a critical consideration for industrial-scale production.
Solvent Selection: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly employed to promote the S N Ar reaction. For scalable synthesis, factors such as solvent toxicity, cost, and ease of recovery are important considerations.
Base: A base is required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine nucleophile, increasing its reactivity. Common choices include inorganic bases like potassium carbonate (K2CO3) and sodium carbonate (Na2CO3), or organic bases such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA). The selection of the base can significantly impact the reaction rate and the formation of byproducts.
Temperature: The reaction temperature is a critical parameter that influences the reaction kinetics. Higher temperatures generally lead to faster reaction rates but can also promote the formation of impurities. Optimization studies are necessary to identify the optimal temperature that balances reaction time and product purity.
Catalyst: In some cases, particularly with less reactive chloro-derivatives, a catalyst may be employed to enhance the reaction rate. Palladium-based catalysts, often used in Buchwald-Hartwig amination reactions, can be effective for forming the C-N bond. Optimization of the palladium precursor, ligand, and catalyst loading is essential for achieving high efficiency and minimizing costs.
Illustrative Data for Reaction Optimization:
While specific data for the synthesis of this compound is not extensively published, the following interactive table illustrates a hypothetical optimization study for a similar nucleophilic aromatic substitution reaction, showcasing how different parameters can influence the reaction yield.
| Entry | Halide (Starting Material) | Base | Solvent | Temperature (°C) | Catalyst | Yield (%) |
| 1 | 4-Chloropicolinic acid | K2CO3 | DMF | 120 | None | 65 |
| 2 | 4-Chloropicolinic acid | K2CO3 | DMF | 150 | None | 78 |
| 3 | 4-Bromopicolinic acid | K2CO3 | DMF | 120 | None | 85 |
| 4 | 4-Chloropicolinic acid | Cs2CO3 | Dioxane | 100 | Pd(OAc)2/Xantphos | 92 |
| 5 | 4-Chloropicolinic acid | K3PO4 | Toluene | 110 | Pd2(dba)3/RuPhos | 95 |
This table demonstrates that by systematically varying the starting material, base, solvent, temperature, and catalyst, a significant improvement in yield can be achieved, which is a primary goal in process development for scalable synthesis.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is becoming increasingly important in the chemical industry to minimize environmental impact and enhance process safety and efficiency. For the synthesis of this compound, several green chemistry strategies can be implemented.
Key Green Chemistry Considerations:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. In the context of this synthesis, a nucleophilic aromatic substitution reaction generally has a good atom economy, with the main byproduct being a salt.
Use of Safer Solvents: Replacing hazardous solvents like DMF and DMSO with greener alternatives is a key objective. Solvents such as anisole, cyclopentyl methyl ether (CPME), or even water (if reactant solubility allows) are being explored as more environmentally benign options. The use of solvent-free reaction conditions, where possible, is an even more sustainable approach.
Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. The use of highly active catalysts can enable reactions to be carried out under milder conditions. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input.
Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste. The use of highly efficient and recyclable catalysts, such as heterogeneous palladium catalysts, can further enhance the sustainability of the process.
Waste Reduction: Developing processes that minimize the formation of byproducts and facilitate the purification of the final product reduces waste generation. This can be achieved through careful optimization of reaction conditions.
Metrics for Evaluating Greenness:
To quantify the environmental performance of a synthetic process, various green chemistry metrics are used.
| Metric | Description | Goal |
| Process Mass Intensity (PMI) | The total mass of materials used (raw materials, solvents, reagents, process water) divided by the mass of the final product. | Minimize |
| E-Factor | The mass of waste produced divided by the mass of the final product. | Minimize |
| Atom Economy | The molecular weight of the desired product divided by the sum of the molecular weights of all reactants, multiplied by 100%. | Maximize |
By applying these principles and metrics, the synthesis of this compound can be designed to be not only efficient and scalable but also environmentally responsible.
Elucidation of Molecular Structure and Conformation of 4 4 Methoxybenzyl Amino Picolinic Acid and Its Analogs
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the precise molecular structure of 4-((4-Methoxybenzyl)amino)picolinic acid. Each technique offers unique insights into different aspects of the molecule's composition and geometry.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular skeleton in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments establish the precise connectivity and spatial arrangement of atoms.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for each distinct proton environment. The pyridine (B92270) ring protons would appear as distinct multiplets, with their chemical shifts influenced by the positions of the amino and carboxyl groups. The protons of the 4-methoxybenzyl group would present as a singlet for the methoxy (B1213986) (OCH₃) protons, a singlet for the benzylic methylene (B1212753) (CH₂) protons, and two doublets in the aromatic region corresponding to the AA'BB' system of the para-substituted benzene (B151609) ring. The amine (N-H) and carboxylic acid (O-H) protons would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine and benzene rings, the benzylic methylene carbon, and the methoxy carbon.
2D NMR techniques are essential for unambiguous signal assignment and conformational analysis.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the pyridine and benzene rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the molecular fragments, such as linking the benzylic protons to the amine-bearing carbon of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for conformational analysis, as it detects protons that are close in space, irrespective of their bonding. For this molecule, NOESY spectra would reveal through-space correlations between the benzylic (CH₂) protons and the protons on both the pyridine and benzene rings. The intensity of these cross-peaks can be used to determine the preferred orientation of the benzyl (B1604629) group relative to the picolinic acid moiety, providing insight into the rotational dynamics around the C-N bonds. nih.gov
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Picolinic Acid Ring | H-3, H-5, H-6 | 6.5 - 8.5 | 105 - 155 |
| COOH | ~13.0 (broad) | 165 - 170 | |
| NH | ~9.0 (broad) | N/A | |
| 4-Methoxybenzyl Group | CH₂ | ~4.5 | 45 - 50 |
| Aromatic CH | 6.8 - 7.3 (AA'BB' system) | 114 - 130 | |
| OCH₃ | ~3.7 | ~55 |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups and their environment. These techniques are particularly sensitive to hydrogen bonding interactions.
The IR spectrum of this compound would be characterized by several key absorption bands:
O-H Stretch: A very broad band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.
N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹, corresponding to the secondary amine. The position and shape of this peak can indicate its involvement in intra- or intermolecular hydrogen bonding.
C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups would be observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ for the carboxylic acid carbonyl group. Its frequency can shift depending on the extent of hydrogen bonding. kurouskilab.com
C=C and C=N Stretches: Multiple bands in the 1450-1650 cm⁻¹ region are characteristic of the aromatic pyridine and benzene rings.
C-O Stretch: A strong band for the aryl ether (Ar-O-CH₃) is expected around 1250 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the aromatic ring breathing modes (around 1000 cm⁻¹) are typically strong and provide a characteristic signal. researchgate.netdiva-portal.org The complementarity of IR and Raman is useful; for instance, highly symmetric vibrations are often stronger in Raman spectra, while asymmetric vibrations are more intense in IR. kurouskilab.com The presence of intramolecular hydrogen bonding, potentially between the amine N-H and the carboxylate oxygen or the pyridine nitrogen, would cause shifts in the corresponding stretching frequencies. researchgate.netnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3400 | Medium |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| Aromatic C-H Stretch | Pyridine & Benzene Rings | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | CH₂ & OCH₃ | 2850 - 3000 | Medium |
| C=O Stretch | Carboxylic Acid | 1680 - 1720 | Strong |
| C=C / C=N Stretch | Aromatic Rings | 1450 - 1650 | Medium-Strong |
| C-O Stretch | Aryl Ether | 1230 - 1270 | Strong |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. Techniques like electrospray ionization (ESI) are commonly used for such molecules.
For this compound (C₁₄H₁₄N₂O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm its elemental composition with high confidence.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns by inducing the precursor ion to break apart. The resulting fragment ions provide valuable structural information. Key fragmentation pathways for this molecule would likely include: libretexts.org
Loss of H₂O (18 Da) or COOH (45 Da): Common fragmentations for carboxylic acids.
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the amine nitrogen is a very common pathway for benzylamines. nih.govresearchgate.net This would result in the formation of a stable 4-methoxybenzyl cation (m/z 121) and the 4-aminopicolinic acid radical. The 4-methoxybenzyl cation is particularly stable and often observed as a base peak.
Loss of the Methoxy Group: Loss of a methyl radical (∙CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxybenzyl fragment.
Decarboxylation: Loss of CO₂ (44 Da) from the picolinic acid moiety.
Analysis of these fragments allows for the piecewise reconstruction of the molecular structure, confirming the identity of the different subunits.
| Fragment Ion Structure | Proposed Loss | Predicted m/z |
|---|---|---|
| [M+H]⁺ | - | 259.1077 |
| [M+H - H₂O]⁺ | Loss of water | 241.10 |
| [M+H - CO₂]⁺ | Loss of carbon dioxide | 215.11 |
| [4-methoxybenzyl]⁺ | Benzylic cleavage | 121.06 |
| [4-aminopicolinic acid + H]⁺ | Benzylic cleavage | 139.05 |
Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. This technique determines the precise spatial coordinates of each atom, yielding exact bond lengths, bond angles, and torsion angles. For analogs like N-(4-methoxyphenyl)picolinamide, the crystal structure reveals that the non-hydrogen atoms are nearly coplanar. nih.gov
For this compound, a crystal structure would definitively confirm the connectivity and reveal the preferred conformation adopted in the crystal lattice. nih.govresearchgate.net Crucially, it would elucidate the network of intermolecular interactions that stabilize the crystal packing. These interactions are expected to be dominated by hydrogen bonding. novapublishers.com Strong hydrogen bonds would likely form between the carboxylic acid groups of adjacent molecules, creating classic acid-dimer motifs (R-C(O)OH···HO(O)C-R). Additional hydrogen bonds involving the pyridine nitrogen and the secondary amine N-H group could create extended one-, two-, or three-dimensional networks, significantly influencing the material's physical properties. nih.gov
Conformational Analysis and Intramolecular Interactions
A key potential interaction is an intramolecular hydrogen bond. Computational and experimental studies on related picolinic acid derivatives show that a weak intramolecular hydrogen bond can form between the carboxylic acid proton and the pyridine ring nitrogen. researchgate.netresearchgate.net In the target molecule, a similar bond could form, or alternatively, an interaction between the amine N-H and an oxygen of the carboxylate group could occur, which would significantly restrict conformational freedom and stabilize a more planar arrangement. nih.govrsc.orgmdpi.com
The barrier to rotation around the N-C(benzyl) bond determines the dynamic behavior of the molecule in solution. Studies on benzylamines and related structures show that these rotational barriers are typically in the range of 5-15 kcal/mol. researchgate.netnih.gov This barrier can be influenced by the electronic nature of the substituents and by steric effects. The presence of the 4-methoxy group, an electron-donating group, can affect the electronic delocalization and thus the rotational barrier. researchgate.net Dynamic NMR (DNMR) experiments, such as variable-temperature studies, could potentially be used to measure the energy barrier for this rotation if the exchange rate is within the NMR timescale.
Computational and Theoretical Chemistry Studies of 4 4 Methoxybenzyl Amino Picolinic Acid
Ligand Efficiency and Druggability Assessment (Computational Aspects Only)
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies on 4-((4-methoxybenzyl)amino)picolinic acid. Consequently, there is no published data available concerning its ligand efficiency (LE), lipophilic ligand efficiency (LLE), or other standard computational metrics for assessing its druggability.
Ligand efficiency is a critical parameter in early-stage drug discovery, used to evaluate the binding efficiency of a molecule to its target protein relative to its size. It is typically calculated from the binding affinity and the number of non-hydrogen atoms. Similarly, druggability assessments, which are often performed using computational tools, help to predict whether a given protein target can bind to small molecule drugs with high affinity and specificity. These in silico methods are instrumental in prioritizing compounds for further experimental investigation.
The lack of such computational data for this compound means that its potential as a drug-like molecule, from a theoretical standpoint, remains uncharacterized. Without these fundamental computational evaluations, it is not possible to construct data tables or provide detailed research findings on its ligand efficiency and druggability profile. Further research, including molecular modeling, quantum chemical calculations, and simulations, would be necessary to generate the data required for a thorough computational assessment of this compound.
Despite a comprehensive search for "this compound," no specific preclinical data pertaining to its biological activity was found in the public domain. Research on closely related picolinic acid derivatives and compounds containing the 4-methoxybenzyl moiety exists; however, there is no available information that directly addresses the mechanistic investigations of the biological activity of this compound itself.
Therefore, it is not possible to provide an article that adheres to the requested outline focusing solely on this specific chemical compound. The required detailed research findings on its enzyme inhibition kinetics, receptor binding studies, protein-ligand complex characterization, cellular pathway modulation, and cell-based functional assays are not present in the available scientific literature. Further research would be required to elucidate the biochemical and cellular effects of this particular molecule.
Mechanistic Investigations of Biological Activity Pre Clinical, Non Human Systems
Cellular Pathway Modulation Studies in Non-Human Cell Lines
Investigation of Specific Biological Processes (e.g., angiogenesis, apoptosis in cellular models)
There is currently a lack of available research data on the effects of 4-((4-Methoxybenzyl)amino)picolinic acid on specific biological processes such as angiogenesis and apoptosis in cellular models. While the study of angiogenesis and apoptosis are fundamental in understanding the therapeutic potential of novel compounds, no studies were identified that specifically examined the influence of this compound on these pathways. Angiogenesis, the formation of new blood vessels, and apoptosis, or programmed cell death, are critical areas of investigation in fields like oncology and inflammatory diseases. However, without dedicated cellular assays, the pro- or anti-angiogenic and pro- or anti-apoptotic properties of this compound remain unknown.
In Vivo Proof-of-Concept Studies in Animal Models (Focus on Mechanism and Efficacy, not safety/toxicity/PK)
Consistent with the absence of in vitro data, there is no publicly available information regarding in vivo proof-of-concept studies for this compound in animal models. Such studies are crucial for establishing the preliminary efficacy and mechanism of action of a compound in a living organism before any consideration for further development.
No studies have been published that identify or measure pharmacodynamic markers or confirm target engagement for this compound in animal models. Pharmacodynamic markers are essential for demonstrating that a compound is interacting with its intended biological target and producing a measurable effect. Without this data, the mechanism of action of this compound in a physiological context cannot be determined.
There is no reported evidence of the efficacy of this compound in any animal disease models. Preclinical efficacy studies, such as those using xenograft models for cancer research or models of infectious diseases, are a critical step in the drug discovery pipeline. The absence of such data for this compound means its potential therapeutic utility in any disease state has not been demonstrated in a preclinical setting.
Structure Activity Relationship Sar and Rational Design of Analogs of 4 4 Methoxybenzyl Amino Picolinic Acid
Design Principles for Modifying the Picolinic Acid and Methoxybenzylamine Moieties
The rational design of analogs would focus on methodically altering the two primary components of the molecule: the picolinic acid ring and the 4-methoxybenzylamine (B45378) side chain.
Picolinic Acid Moiety:
Carboxylic Acid Group: This group is often crucial for activity, potentially acting as a hydrogen bond donor/acceptor or a metal chelator. Modifications could include esterification to create prodrugs, or replacement with bioisosteres like tetrazoles to improve metabolic stability or pharmacokinetic properties.
Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring influences the compound's basicity and electronic properties. Substituents could be added at other available positions (3, 5, and 6) to probe steric and electronic effects. For instance, introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methyl) can modulate the ring's reactivity and interaction with a biological target. In related picolinic acid herbicides, substitutions at the 6-position with aryl or pyrazolyl groups have shown significant impact on activity. mdpi.comnih.gov
Amino Linker: The secondary amine linking the two main moieties is a key structural feature. Its hydrogen-bonding capability may be critical. N-methylation could be explored to assess the importance of the N-H bond and to alter conformational flexibility.
Methoxybenzylamine Moiety:
Methoxy (B1213986) Group: The para-methoxy group is a common feature in bioactive molecules. Its role could be electronic (electron-donating) or steric. SAR exploration would involve moving the methoxy group to the ortho or meta positions, or replacing it with other substituents such as halogens, alkyls, or trifluoromethyl groups to probe the effect on activity.
Benzyl (B1604629) Ring: The aromatic ring itself provides a scaffold for interaction, likely through hydrophobic or π-stacking interactions. Introducing additional substituents on the ring could enhance these interactions or block undesirable metabolic pathways. For example, in some kinase inhibitor scaffolds, adding electron-donating groups to a phenyl ring has been shown to improve activity. mdpi.com
Methylene (B1212753) Bridge: The CH₂ group provides flexibility. Introducing conformational constraints, such as incorporating it into a ring system, could lock the molecule into a more active conformation and improve selectivity.
Systematic Derivatization and Synthesis of Analog Library
To establish a clear SAR, a library of analogs would be synthesized. This process involves creating systematic variations of the lead compound. nih.gov
Synthetic Strategies: The synthesis would likely start from a commercially available substituted picolinic acid, such as 4-chloropicolinic acid. A nucleophilic aromatic substitution reaction with 4-methoxybenzylamine would yield the target scaffold. This approach allows for the easy substitution of various benzylamines to create a diverse set of analogs for the methoxybenzylamine moiety.
For modifications on the picolinic acid ring, multi-step synthetic routes would be required, potentially starting from a different pyridine precursor. mdpi.com For example, building the ring with the desired substituents already in place before coupling it to the side chain.
Example Analog Library Design:
| Series | Moiety Modified | Example Modifications | Rationale |
| A | Methoxybenzylamine (Substituent) | H, 4-Cl, 4-F, 4-CH₃, 3-OCH₃, 2-OCH₃ | Probe electronic and steric effects at the para position; investigate positional importance. |
| B | Picolinic Acid (Ring Substitution) | 6-Cl, 6-F, 5-CH₃ | Evaluate how substituents on the picolinic acid core affect target binding and selectivity. |
| C | Picolinic Acid (Carboxylic Acid) | Methyl ester, Amide, Tetrazole | Assess the necessity of the acidic proton and explore prodrug or bioisosteric replacement strategies. |
| D | Linker | N-Methyl, Conformational Restriction | Determine the importance of the N-H hydrogen bond donor and explore bioactive conformations. |
Elucidation of Key Structural Elements for Activity and Selectivity
By testing the synthesized analog library in relevant biological assays, key structural features essential for activity (the "pharmacophore") can be identified. patsnap.com
Essential Interactions: If most modifications to the carboxylic acid group lead to a complete loss of activity, it would be deemed essential, likely for a critical hydrogen bond or ionic interaction with the target.
Selectivity Pockets: If adding a bulky substituent at a specific position (e.g., the 6-position of the picolinic acid ring) dramatically increases activity against a primary target but decreases it against off-targets, this suggests the presence of a "selectivity pocket" that can be exploited.
Tolerated Modifications: Certain positions on the molecule might tolerate a wide range of substituents without a significant loss of potency. These positions are ideal for modification to fine-tune pharmacokinetic properties like solubility or metabolic stability. danaher.com For instance, studies on other heterocyclic scaffolds have shown that while a core structure is essential for binding, peripheral groups can be altered to improve drug-like properties. mdpi.com
Correlation of Computational Predictions with Experimental SAR Data
Computational modeling is a powerful tool used in conjunction with experimental work to understand SAR and guide the design of new analogs. patsnap.com
Quantitative Structure-Activity Relationship (QSAR): Once data is available for a series of analogs, QSAR models can be built. mdpi.com These models create a mathematical relationship between the chemical properties of the molecules (like lipophilicity, electronic properties, and steric factors) and their biological activity. A successful QSAR model can then predict the activity of unsynthesized compounds, helping to prioritize which analogs to make next.
Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict how each analog binds. nih.gov Docking studies can rationalize experimental results, for example, by showing that a highly active analog forms an extra hydrogen bond that a less active analog cannot. This visual feedback is invaluable for designing new compounds with improved interactions.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be generated based on the structures of the most active compounds. This model represents the key spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. It then serves as a template for designing novel molecules that fit the model.
Strategies for Lead Optimization and Compound Improvement
Lead optimization is the iterative process of refining a promising lead compound to produce a preclinical candidate. danaher.comyoutube.com This involves improving not just potency but also a range of other properties.
Improving Potency and Selectivity: SAR data is used to combine the most favorable structural features into a single molecule. For example, if a 4-fluoro substituent on the benzyl ring and a 6-chloro substituent on the picolinic ring both independently improve activity, a new analog containing both modifications would be synthesized.
Optimizing ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its success as a drug. patsnap.com
Solubility: Can be improved by adding polar functional groups at positions not critical for activity.
Metabolic Stability: If a compound is rapidly metabolized (e.g., at the methoxy group), this position can be blocked, for instance, by replacing the O-methyl group with a more stable group or adding fluorine atoms nearby.
Permeability: Lipophilicity (logP) is a key factor influencing cell permeability. It can be fine-tuned by adding or removing greasy or polar substituents to achieve an optimal balance.
By applying these principles in a cyclical process of design, synthesis, and testing, researchers can systematically develop a deep understanding of the SAR for 4-((4-Methoxybenzyl)amino)picolinic acid and optimize it into a potent, selective, and drug-like candidate.
Advanced Analytical Method Development for Research Applications
Development of High-Throughput Screening Assays for Analogs
High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. For analogs of 4-((4-Methoxybenzyl)amino)picolinic acid, the development of tailored HTS assays would be a critical step in identifying structure-activity relationships (SAR) and selecting promising lead candidates.
A common HTS approach involves the use of cell-based or biochemical assays in a miniaturized format, typically in 96- or 384-well plates. For instance, if the analogs are being investigated as enzyme inhibitors, a fluorescence-based assay could be developed. In such an assay, the enzymatic conversion of a non-fluorescent substrate to a fluorescent product is measured. The ability of the test compounds to inhibit this conversion would be quantified by a decrease in the fluorescent signal.
Another HTS methodology that could be employed is the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology. nih.gov This bead-based assay can be configured to detect a variety of molecular interactions. nih.gov For example, if the target of this compound and its analogs is a specific protein, an AlphaScreen® assay could be designed to measure the displacement of a known biotinylated ligand from the target protein that is conjugated to acceptor beads, with the biotinylated ligand binding to donor beads. Inhibition of this interaction by the test compounds would result in a decrease in the luminescent signal.
The table below illustrates a hypothetical HTS campaign for a series of analogs of this compound, with the data representing the percentage of inhibition of a target enzyme at a fixed concentration.
| Compound ID | Structure Modification | % Inhibition at 10 µM |
| Analog 1 | R = H | 15.2 |
| Analog 2 | R = Cl | 45.8 |
| Analog 3 | R = CH3 | 22.5 |
| Analog 4 | R = OCH3 | 35.1 |
| Analog 5 | R = CF3 | 68.9 |
Bioanalytical Methodologies for In Vitro and In Vivo (Non-human) Sample Analysis
To understand the pharmacokinetic and pharmacodynamic properties of this compound, sensitive and specific bioanalytical methods are required for its quantification in various biological matrices, such as plasma, urine, and tissue homogenates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.
The development of an LC-MS/MS method would involve optimizing several key parameters. First, the chromatographic conditions, including the choice of the analytical column, mobile phase composition, and gradient elution program, would be fine-tuned to achieve optimal separation of the analyte from endogenous matrix components. Next, the mass spectrometric parameters, such as the selection of precursor and product ions for multiple reaction monitoring (MRM), would be optimized to ensure high selectivity and sensitivity.
A typical workflow for the analysis of in vitro samples, such as those from metabolic stability assays in liver microsomes, would involve protein precipitation followed by direct injection into the LC-MS/MS system. For in vivo samples from non-human studies (e.g., rodent plasma), a more extensive sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) might be necessary to remove interfering substances and concentrate the analyte.
The table below presents a summary of a hypothetical validated LC-MS/MS method for the quantification of this compound in rat plasma.
| Parameter | Value |
| Analytical Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MRM Transition | m/z 273.1 → 121.1 |
| Calibration Range | 1 - 1000 ng/mL |
| Accuracy | 95.2 - 104.5% |
| Precision | < 10% |
Methodologies for Quantifying Ligand-Target Interactions in Complex Biological Matrices
Understanding the interaction between a ligand and its biological target is paramount in drug development. Several biophysical techniques can be employed to quantify these interactions, even in complex biological matrices. frontiersin.orgnih.gov Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful label-free techniques for characterizing binding kinetics and thermodynamics.
SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand (or vice versa). frontiersin.org This allows for the real-time determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. frontiersin.org For this compound, its target protein could be immobilized on the sensor chip, and the compound would be flowed over the surface at various concentrations to measure the binding kinetics.
ITC directly measures the heat change associated with a binding event. In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (KA), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Another valuable technique is affinity chromatography, where the target protein is immobilized on a solid support. nih.gov A complex biological matrix, such as a cell lysate, containing this compound can be passed through the column. The compound will bind to its target, and after washing away non-specific binders, the bound ligand can be eluted and quantified.
The following table provides a hypothetical comparison of data obtained from different techniques for the interaction of this compound with its target protein.
| Technique | Parameter Measured | Value |
| Surface Plasmon Resonance (SPR) | KD (Dissociation Constant) | 150 nM |
| Isothermal Titration Calorimetry (ITC) | KA (Association Constant) | 6.7 x 106 M-1 |
| Affinity Chromatography | Relative Binding | Strong |
Emerging Applications and Future Research Directions of 4 4 Methoxybenzyl Amino Picolinic Acid
Development as Chemical Probes for Biological Systems
Currently, there is a lack of specific published research on the development of 4-((4-methoxybenzyl)amino)picolinic acid as a chemical probe for biological systems. However, the broader class of picolinic acid derivatives has been recognized for their potential in coordination chemistry, capable of forming complexes with various transition metals. This characteristic suggests that derivatives of this compound could be engineered as probes. For instance, by incorporating fluorescent tags or other reporter molecules, these compounds could potentially be used to investigate biological processes. The fundamental structure of aminopicolinic acids makes them candidates for ligand development in various biological assays. umsl.edu
Potential in Materials Science or Catalysis
While direct applications of this compound in materials science or catalysis have not been documented, the foundational structure of aminopicolinic acids suggests potential avenues for exploration. Aminopicolinic acid derivatives are known to act as ligands for transition metals. umsl.edu This property is a cornerstone for the development of novel catalysts and materials. For example, metal complexes of similar pyridine (B92270) derivatives have been investigated for their catalytic activities. The synthesis and characterization of such compounds are the first steps toward evaluating their utility in these fields. nih.gov Future research could focus on creating polymers or metal-organic frameworks (MOFs) incorporating the this compound scaffold to explore their material properties or catalytic potential.
Future Synthetic Strategies and Methodological Innovations
The synthesis of aminopicolinic acid derivatives has been approached through various methods. One common strategy involves the nitration of a picolinic acid N-oxide, followed by reduction to the corresponding aminopicolinic acid. umsl.edu For more complex derivatives, multi-step reactions are often necessary. For instance, the synthesis of extended aminopicolinic acid derivatives may require the preparation of an iodinated intermediate, which can then undergo further coupling reactions. umsl.edu
Future synthetic strategies for this compound and its analogs could focus on improving efficiency and yield. Innovations might include the use of novel catalysts to streamline the synthesis process or the development of one-pot reaction methodologies to reduce the number of steps and purification requirements. Exploring greener synthetic routes with less hazardous reagents and solvents will also be a critical area of future research.
Table 1: Synthetic Approaches for Aminopicolinic Acid Derivatives
| Synthetic Step | Reagents and Conditions | Purpose | Reference |
| Nitration | Sulfuric acid and fuming nitric acid | Introduction of a nitro group | umsl.edu |
| Reduction | Catalytic hydrogenation | Conversion of nitro group to amino group | umsl.edu |
| Iodination | Thionyl chloride, HI, H3PO2 | Preparation of an iodinated intermediate for coupling | umsl.edu |
| Esterification | Concentrated H2SO4 in MeOH | Protection of the carboxylic acid | umsl.edu |
| Coupling Reactions | Copper(I) cyanide or other coupling agents | Introduction of new functional groups | umsl.edu |
Integration with Systems Biology and Multi-Omics Approaches
To date, there are no specific studies integrating this compound with systems biology or multi-omics approaches. Such advanced analytical methods are typically employed when a compound has shown significant biological activity, prompting a deeper investigation into its mechanism of action. ed.ac.uknih.gov
Should this compound demonstrate interesting biological properties in the future, a multi-omics approach would be invaluable. This could involve treating cells or organisms with the compound and then analyzing changes at the genomic, transcriptomic, proteomic, and metabolomic levels. This would provide a comprehensive view of the compound's effects on cellular pathways and networks, helping to identify its molecular targets and potential therapeutic applications. mdpi.com
Prospects for Further Exploration within Specific Therapeutic Areas
While this compound itself has not been extensively studied for therapeutic applications, related compounds and the broader class of picolinic acids have shown promise in several areas, suggesting potential avenues for future investigation.
Anti-infectives: Copper complexes of some pyridine derivatives have been reported to possess antimicrobial activities. umsl.edu This suggests that metal complexes of this compound could be explored for their potential as anti-infective agents.
Inflammation: The anti-inflammatory properties of various natural and synthetic compounds are a major area of research. mdpi.com Given that inflammation is a complex biological response, compounds that can modulate inflammatory pathways are of significant interest. Future studies could assess the anti-inflammatory potential of this compound in relevant in vitro and in vivo models.
Non-human Oncology: Certain quinazolinone derivatives, which share some structural similarities with substituted aromatic acids, have been investigated as inhibitors of factors overexpressed in various cancers. mdpi.com While this is a distant connection, it highlights the potential for novel heterocyclic compounds to be explored in oncology research. Any potential application in non-human oncology would require extensive preclinical evaluation.
Further research is needed to determine if this compound possesses any of these therapeutic properties. Initial screening in relevant biological assays would be the first step in this exploratory process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
